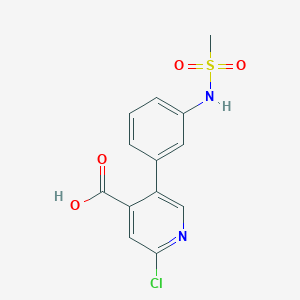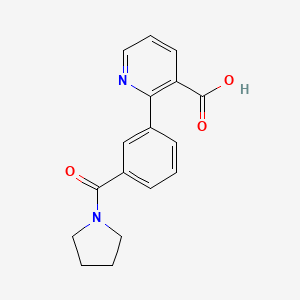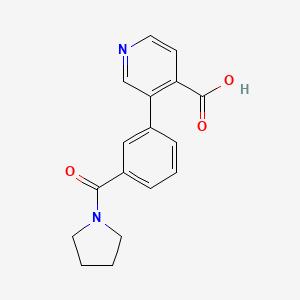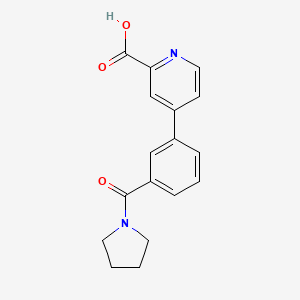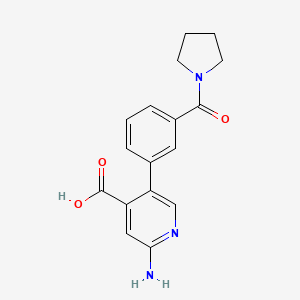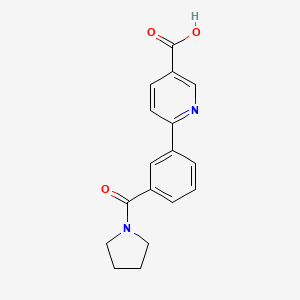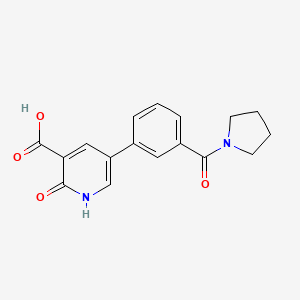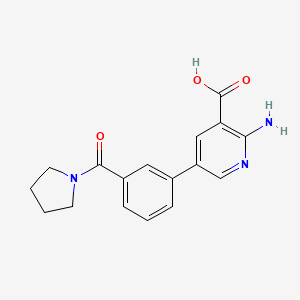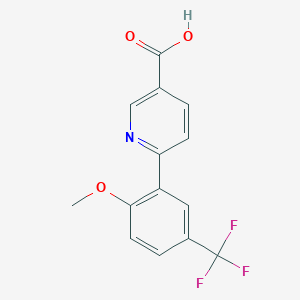
2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, is a chemical compound synthesized from 2-amino-5-trifluoromethylphenol and isonicotinic acid. It is a white crystalline solid with a melting point of 135-137 °C and a molecular weight of 306.37 g/mol. It is a relatively new compound, with most of its research conducted in the past decade. This compound has a wide range of applications, from being used as a reagent in organic synthesis to being used in scientific research.
作用機序
The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, is not yet fully understood. However, it is believed that this compound binds to the active sites of enzymes and proteins, thus inhibiting their activity. This inhibition is thought to be due to the presence of the trifluoromethylphenyl moiety, which is believed to be a strong inhibitor of enzymes and proteins.
Biochemical and Physiological Effects
2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, has been shown to have a wide range of biochemical and physiological effects. In studies, this compound has been shown to inhibit the activity of enzymes and proteins, thus leading to a decrease in their activity. It has also been shown to have anti-inflammatory and anti-bacterial effects, as well as to be an antioxidant. In addition, this compound has been shown to be cytotoxic to certain cancer cell lines.
実験室実験の利点と制限
The advantages of using 2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, in laboratory experiments include its high purity, low cost, and ease of synthesis. Furthermore, this compound has a wide range of applications, making it a versatile reagent. However, there are some limitations to using this compound in laboratory experiments. For example, due to its relatively low solubility in water, it is not suitable for use in aqueous solutions. In addition, it is not suitable for use in certain types of experiments due to its cytotoxic effects.
将来の方向性
The future directions of research on 2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, are numerous. One potential direction of research is to further investigate the mechanism of action of this compound. This could include studies on the binding of this compound to enzymes and proteins, as well as studies on the effects of this compound on cell signaling pathways. Another potential direction of research is to further investigate the biochemical and physiological effects of this compound. This could include studies on the effects of this compound on inflammation, oxidative stress, and cancer cell growth. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of various diseases.
合成法
The synthesis of 2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, starts with the reaction of 2-amino-5-trifluoromethylphenol and isonicotinic acid. This reaction is conducted in a two-step process. First, the isonicotinic acid is reacted with sodium hydroxide to form the sodium salt of isonicotinic acid. The sodium salt is then reacted with 2-amino-5-trifluoromethylphenol to form the desired product, 2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%.
科学的研究の応用
2-(2-Methoxy-5-trifluoromethylphenyl)Isonicotinic acid, 95%, is used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in organic synthesis. It is also used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, this compound has been used in studies of enzyme inhibition and protein-ligand interactions.
特性
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-9(14(15,16)17)7-10(12)11-6-8(13(19)20)4-5-18-11/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCNKBRYFGWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688383 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-81-5 |
Source


|
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

